molecular formula C7H15NO2 B1426439 4-(Methoxymethyl)piperidin-4-ol CAS No. 917001-21-9

4-(Methoxymethyl)piperidin-4-ol

Cat. No. B1426439
CAS RN: 917001-21-9
M. Wt: 145.2 g/mol
InChI Key: YHBKECYKQMGJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Methoxymethyl)piperidin-4-ol” is a chemical compound with the CAS Number: 917001-21-9 . It has a molecular weight of 145.2 . This compound is also known in its hydrochloride form, with the CAS Number: 2093979-92-9 and a molecular weight of 181.66 .


Synthesis Analysis

Piperidine derivatives, such as “4-(Methoxymethyl)piperidin-4-ol”, are important synthetic fragments for designing drugs . They are synthesized via intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV .


Molecular Structure Analysis

The molecular structure of “4-(Methoxymethyl)piperidin-4-ol” has been studied and characterized by 1H NMR, 13C NMR, MS, and elemental analysis .


Chemical Reactions Analysis

Piperidines, including “4-(Methoxymethyl)piperidin-4-ol”, undergo various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“4-(Methoxymethyl)piperidin-4-ol” is a solid at room temperature . It’s important to keep it dry and cool .

Scientific Research Applications

HIV Treatment Research

Piperidin-4-ol derivatives have been designed, synthesized, and evaluated for their potential in treating HIV. These compounds have shown promise in scientific studies, offering a new avenue for therapeutic intervention against the virus .

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of various novel piperidin-4-ol derivatives. These derivatives are obtained through efficient synthetic routes and are characterized by advanced analytical techniques such as NMR and MS .

Agricultural Applications

In the agricultural sector, piperidin-4-ol derivatives are being explored for their potential as novel pesticides. The discovery of these compounds with unique modes of action is crucial for modern crop protection .

Mechanism of Action

While the specific mechanism of action for “4-(Methoxymethyl)piperidin-4-ol” is not mentioned in the search results, it’s worth noting that piperidine derivatives have been found to have significant roles in the pharmaceutical industry . For instance, some piperidin-4-ol derivatives have been evaluated for potential treatment of HIV .

Safety and Hazards

The safety data sheet for “4-(Methoxymethyl)piperidin-4-ol” suggests that any clothing contaminated by the product should be immediately removed . It’s also recommended to move out of the dangerous area and consult a physician .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “4-(Methoxymethyl)piperidin-4-ol”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating a significant interest in this field .

properties

IUPAC Name

4-(methoxymethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-10-6-7(9)2-4-8-5-3-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBKECYKQMGJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)piperidin-4-ol

CAS RN

917001-21-9
Record name 4-(methoxymethyl)piperidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methoxymethyl)piperidin-4-ol
Reactant of Route 2
4-(Methoxymethyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-(Methoxymethyl)piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
4-(Methoxymethyl)piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
4-(Methoxymethyl)piperidin-4-ol
Reactant of Route 6
4-(Methoxymethyl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.